Cas no 1378259-31-4 (Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate)

エチル4-ブロモ-7-クロロ-6-メトキシキノリン-3-カルボキシレートは、キノリン骨格を有する高純度の有機化合物です。ブロモ基とクロロ基の二つのハロゲン置換基、およびメトキシ基を有するため、医薬品中間体や有機合成における多様な変換反応に適しています。特に、パラ位置の電子求引性基により、求核置換反応やカップリング反応の基質として優れた反応性を示します。結晶性が高く取り扱いが容易で、有機溶媒への溶解性も良好です。医薬品開発分野での応用が期待されるほか、材料科学における機能性分子の合成前駆体としても有用です。

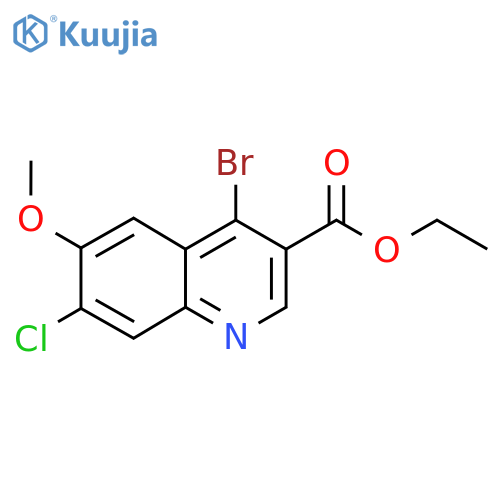

1378259-31-4 structure

商品名:Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate

CAS番号:1378259-31-4

MF:C13H11BrClNO3

メガワット:344.58834195137

CID:5059844

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate

- 4-Bromo-7-chloro-6-methoxy-quinoline-3-carboxylic acid ethyl ester

-

- インチ: 1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3

- InChIKey: TXQNYCCIWAFPDR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(=O)OCC)=CN=C2C=C(C(=CC2=1)OC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 331

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 48.4

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM265826-5g |

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |

1378259-31-4 | 97% | 5g |

$1346 | 2021-08-18 | |

| Chemenu | CM265826-10g |

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |

1378259-31-4 | 97% | 10g |

$1772 | 2021-08-18 | |

| Chemenu | CM265826-1g |

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |

1378259-31-4 | 97% | 1g |

$561 | 2021-08-18 | |

| Chemenu | CM265826-1g |

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |

1378259-31-4 | 97% | 1g |

$594 | 2022-06-13 |

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

1378259-31-4 (Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量